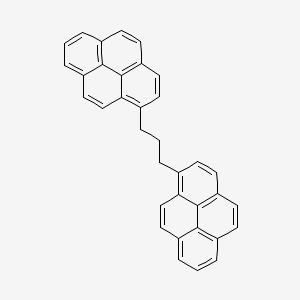

1,3-Dipyrenylpropane

Description

Properties

IUPAC Name |

1-(3-pyren-1-ylpropyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEIPKXVZRHNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210536 | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-24-4 | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing carbon-carbon bonds in polyaromatic hydrocarbons. For 1,3-dipyrenylpropane, this method involves coupling pyrene derivatives with a propane-based linker. A representative approach begins with the bromination of pyrene at the 1-position using in dichloromethane under ultraviolet light, yielding 1-bromopyrene . Subsequent coupling with 1,3-dibromopropane via a Suzuki-Miyaura reaction employs tetrakis(triphenylphosphine)palladium(0) () as the catalyst and potassium carbonate () as the base in a toluene-water biphasic system .

Reaction Conditions :

-

Temperature: 80–100°C

-

Duration: 24–48 hours

-

Solvent: Toluene/water (3:1 v/v)

-

Catalyst Loading: 5 mol%

This method achieves moderate yields (45–55%) due to steric hindrance from the pyrene groups, which impede catalyst accessibility . Purification via column chromatography (silica gel, hexane/ethyl acetate 20:1) isolates the product as a pale-yellow solid.

Grignard Reagent-Based Alkylation

Grignard reactions offer an alternative route by leveraging nucleophilic addition to carbonyl intermediates. In this strategy, 1-pyrenylmagnesium bromide is prepared by reacting pyrene with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere . The Grignard reagent is then reacted with 1,3-dibromopropane in a stepwise manner:

-

First Alkylation :

Conditions: 0°C, 2 hours, THF solvent. -

Second Alkylation :

The intermediate 1-bromo-3-pyrenylpropane undergoes a second Grignard reaction with another equivalent of 1-pyrenylmagnesium bromide at room temperature for 12 hours .

Yield Optimization :

-

Excess Grignard reagent (2.5 equivalents) improves conversion.

-

Quenching with ammonium chloride () followed by extraction with ethyl acetate yields crude product, which is purified via recrystallization (ethanol/water) to afford this compound in 50–60% yield .

Friedel-Crafts Cyclization Approach

Friedel-Crafts alkylation provides a route to access this compound through intramolecular cyclization. Starting with 1,3-di(pyrenyl)propanol, synthesized via reduction of the corresponding ketone () using sodium borohydride () in methanol . The alcohol is then subjected to acid-catalyzed cyclization:

Cyclization Conditions :

This method benefits from high regioselectivity, as the electron-rich pyrene rings facilitate electrophilic attack at the para positions.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the three methods:

| Method | Yield (%) | Reaction Time | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | 45–55 | 24–48 hours | High | Moderate |

| Grignard Alkylation | 50–60 | 14 hours | Moderate | High |

| Friedel-Crafts Cyclization | 70–75 | 1 hour | Low | High |

Key Findings :

-

The Friedel-Crafts route offers superior yields and shorter reaction times, making it preferable for large-scale synthesis .

-

Palladium-catalyzed methods, while reliable, suffer from catalyst costs and longer durations .

-

Grignard reactions balance cost and scalability but require stringent anhydrous conditions .

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Coupling :

The mechanism involves oxidative addition of 1,3-dibromopropane to palladium(0), followed by transmetallation with the pyrenylboronic acid. Reductive elimination forms the C–C bond, with bromide byproducts . Competing homocoupling of pyrenylboronic acid reduces yields, necessitating careful stoichiometric control.

Grignard Pathway :

Nucleophilic attack by the Grignard reagent on 1,3-dibromopropane proceeds via an mechanism. Side products include 1,2-dipyrenylpropane (from pathways) and unreacted starting material, which are separable via chromatography .

Friedel-Crafts Cyclization :

Protonation of the alcohol generates a carbocation, which undergoes electrophilic aromatic substitution with the adjacent pyrene ring. Competing intermolecular alkylation is minimized by using dilute conditions .

Industrial-Scale Production Considerations

For industrial applications, the Friedel-Crafts method is most viable due to its high yield and compatibility with continuous flow reactors. Immobilized triflic acid catalysts () enable catalyst recycling, reducing waste . By contrast, palladium-based methods require expensive metal recovery systems, while Grignard reactions necessitate specialized infrastructure for handling air-sensitive reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipyrenylpropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Carbonyl compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

Scientific Research Applications

1,3-Dipyrenylpropane has diverse applications in scientific research:

Chemistry

- Fluorescent Probe: It is widely used as a fluorescent probe to study the physical properties of lipid bilayer membranes. The excimer fluorescence allows researchers to investigate membrane dynamics and organization.

Biology

- Membrane Dynamics Studies: The compound is employed to explore microviscosity and dynamics in biological systems. Its fluorescence properties enable detailed studies of membrane behavior under various conditions.

Material Science

- Advanced Materials Development: Researchers utilize this compound in developing materials with specific photophysical properties for applications in optoelectronics and sensors.

Case Studies

Case Study 1: Membrane Dynamics Investigation

A study utilized this compound to examine the effects of cholesterol on membrane fluidity. The excimer fluorescence provided quantitative data on how cholesterol alters the microviscosity of lipid bilayers at varying temperatures.

Case Study 2: Photophysical Properties in Material Science

Another research project focused on incorporating this compound into polymer matrices to enhance their optical properties. The results indicated improved light-emitting efficiency due to the unique fluorescence characteristics of the compound.

Mechanism of Action

The mechanism of action of 1,3-Dipyrenylpropane primarily involves its interaction with lipid bilayers. The compound can embed itself within the membrane, affecting its fluidity and microviscosity. This interaction is often monitored using fluorescence techniques, where the formation of excimers (excited dimers) provides insights into the dynamic properties of the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares DPP with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.

1,3-Diphenylpropane

- Structure : A propane backbone with phenyl substituents (C₁₅H₁₆).

- Properties :

- Applications: Primarily used as a reference compound in organic synthesis and physical chemistry due to its simple aromatic structure.

1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)

- Structure : A diketone derivative (C₁₅H₁₂O₂) with benzoyl groups.

- Properties :

- Applications : Functions as a UV absorber in plastics and cosmetics. Its conjugated diketone system allows for chelation with metals, distinguishing it from DPP’s pyrenyl-based fluorescence mechanism .

1,3-Bis(diphenylphosphino)propane

- Structure : Propane chain with diphenylphosphine groups.

- Properties: CAS No.: 6737-42-4 . Role: A bidentate ligand in coordination chemistry, facilitating catalytic reactions (e.g., cross-coupling) .

- Applications: Critical in industrial catalysis, contrasting with DPP’s biological applications. Its phosphine groups enable metal coordination, unlike DPP’s non-coordinating pyrenyl moieties.

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone Derivative)

- Structure: Chalcone flavonoid with hydroxyl and pyridine substituents.

- Properties : Forms α,β-unsaturated ketone systems, enabling cyclization into flavones .

- Applications: Studied for antioxidant and pharmacological activities.

Data Table: Comparative Analysis

Key Research Findings

- DPP vs. Diphenylpropane : DPP’s pyrenyl groups confer fluorescence, enabling dynamic membrane studies, while diphenylpropane’s inert phenyl groups limit it to structural applications .

- DPP vs. Dibenzoylmethane : DPP’s excimer formation is viscosity-dependent, whereas dibenzoylmethane’s UV absorption is static and metal-sensitive .

- DPP vs. Bisphosphine Propane : DPP’s biological utility contrasts with the latter’s industrial catalytic roles, highlighting divergent design principles for aromatic substituents .

Biological Activity

1,3-Dipyrenylpropane (DPP) is a fluorescent probe widely used in biological research to assess membrane fluidity and dynamics. Its unique properties allow it to form excimers, which are crucial for studying lipid environments within cellular membranes. This article explores the biological activity of DPP, highlighting its applications in mitochondrial studies, membrane fluidity assessments, and potential therapeutic implications.

This compound is a symmetrical compound featuring two pyrene moieties connected by a propane linker. Its fluorescence characteristics change depending on the microenvironment, particularly the viscosity and polarity of the surrounding medium. When incorporated into membranes, DPP can exist in monomeric and excimer forms, with the ratio of these forms providing insights into membrane fluidity.

Excimer Formation

- Monomer : Single pyrene molecule emitting fluorescence.

- Excimer : A dimer formed by two pyrene molecules that are in close proximity, leading to altered emission properties.

The ratio of excimer to monomer fluorescence intensity () serves as an indicator of membrane fluidity. A higher ratio suggests increased fluidity, while a lower ratio indicates more rigid membrane structures .

1. Membrane Fluidity Studies

DPP is extensively utilized to measure the fluidity of mitochondrial membranes. In various studies, including those examining the effects of dietary fats on mitochondrial function, DPP has demonstrated its ability to reflect changes in membrane dynamics associated with different treatments.

- Case Study : A study on the effects of omega-3 fatty acids on mitochondrial membranes used DPP to show that supplementation increased membrane fluidity compared to controls . The results indicated significant alterations in the lipid composition of membranes, which correlated with improved mitochondrial function.

2. Mitochondrial Function Assessment

DPP's role extends beyond mere fluidity measurements; it has been employed to evaluate mitochondrial ATPase activity and proton permeability. Research indicates that changes in membrane fluidity influence ATP synthase efficiency and overall mitochondrial respiration rates.

- Findings : In experiments involving constant darkness treatment on rats, DPP was used to assess mitochondrial properties. The study found that darkness reduced membrane fluidity but enhanced ATP synthase coupling efficiency . This suggests that DPP can be a valuable tool in understanding how environmental factors affect mitochondrial function.

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Membrane Fluidity | DPP incorporation into rat liver mitochondria | Reduced fluidity under constant darkness treatment |

| Dietary Fats Impact | Omega-3 supplementation | Increased membrane fluidity and improved function |

| Mitochondrial Respiration | ATP synthase activity assays | Enhanced efficiency linked to membrane properties |

Research Findings

Research has consistently shown that DPP is sensitive to changes in the lipid environment of membranes. For instance:

- Alterations Induced by Environmental Factors : Studies have demonstrated that factors such as temperature and lipid composition significantly affect DPP's excimer formation, thus influencing interpretations of membrane dynamics .

- Therapeutic Implications : The ability of DPP to reflect changes in membrane properties could have implications for drug delivery systems and therapies targeting mitochondrial dysfunctions. Understanding how different compounds interact with cellular membranes can guide the development of more effective treatments for diseases characterized by mitochondrial impairments.

Q & A

Q. What safety protocols should be followed when handling 1,3-Dipyrenylpropane in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances .

- Spill Management : Contain spills using inert absorbents and avoid discharge into waterways .

Refer to Safety Data Sheets (SDS) for acute toxicity (Category 4 oral, Category 2 skin/eye irritation) and specific handling guidelines .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer : While synthesis methods are not explicitly detailed in the provided evidence, analogous protocols for dipyrenyl compounds suggest:

- Cross-Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura coupling between pyrene boronic acids and propane derivatives under inert atmospheres .

- Purity Control : Monitor reaction progress via TLC or HPLC to avoid byproducts. Post-synthesis purification may involve column chromatography or recrystallization .

- Pitfalls : Incomplete coupling due to steric hindrance from pyrene groups; optimize reaction time and temperature .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify connectivity and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CH) and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at pyrene’s absorption wavelength (~340 nm) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from:

- Dynamic Effects : Conformational flexibility of the propane linker causing signal broadening. Use variable-temperature NMR to probe energy barriers .

- Solvent Interactions : Polar solvents may stabilize specific conformers; compare spectra in CDCl vs. DMSO-d .

- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and match experimental data .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

- Methodological Answer :

- Quantum Chemistry : Use time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets to model excited-state behavior and UV-Vis absorption .

- Molecular Dynamics (MD) : Simulate aggregation tendencies in solvent environments to explain fluorescence quenching .

- QSPR Models : Leverage quantitative structure-property relationships to predict solubility or logP values .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C suggested by analogs) .

- pH Sensitivity : Test stability in buffered solutions (pH 2–12) via UV-Vis monitoring; pyrene moieties may degrade under strong acidic/alkaline conditions .

- Light Exposure : Assess photodegradation under UV light using controlled irradiation experiments .

Q. What methodological considerations are critical for evaluating this compound’s potential in material science applications?

- Methodological Answer :

- Supramolecular Assembly : Study self-assembly in solvents (e.g., THF/water mixtures) using dynamic light scattering (DLS) or TEM .

- Electrochemical Properties : Perform cyclic voltammetry to assess redox activity, leveraging pyrene’s electron-rich structure .

- Device Integration : Test thin-film morphology via atomic force microscopy (AFM) for OLED or sensor applications .

Toxicological and Environmental Research

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (CO evolution test) to measure microbial degradation in aqueous systems .

- Soil Mobility : Conduct column leaching studies with varying organic matter content .

- Ecotoxicity : Test acute toxicity on Daphnia magna or algae, noting pyrene’s hydrophobic nature may require solvent carriers .

Q. What are the challenges in extrapolating in vitro toxicity data for this compound to in vivo models?

- Methodological Answer :

- Metabolic Profiling : Use liver microsomes to identify metabolites that may differ from parent compound toxicity .

- Bioavailability : Account for low aqueous solubility (logP ~6.5 predicted) using surfactants or co-solvents in dosing .

- Endpoint Selection : Align in vitro endpoints (e.g., IC) with in vivo biomarkers (e.g., serum enzymes) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Document synthesis conditions (e.g., catalyst loading, reaction time) and purification steps .

- Data Transparency : Share raw spectral data (NMR, MS) in public repositories like EPA DSSTox .

- Collaborative Validation : Cross-validate findings with independent labs using standardized reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.